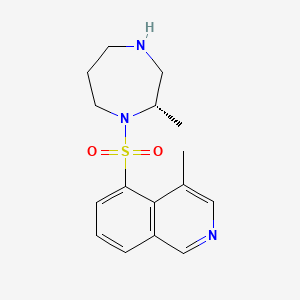
Isovitexina
Descripción general
Descripción
Isovitexina, también conocida como homovitexina o saponaretina, es una flavona natural. Es específicamente el apigenín-6-C-glucósido, lo que significa que es un derivado glucósido del apigenín. La this compound se encuentra en diversas plantas, incluyendo la pasiflora, el cannabis, la avena y la palmera açaí . Este compuesto ha despertado un interés significativo debido a sus diversas propiedades farmacológicas.
Aplicaciones Científicas De Investigación
La isovitexina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como compuesto de referencia en química analítica para el desarrollo de métodos de HPLC.
Medicina: Exhibe propiedades anticancerígenas al dirigirse a las células madre cancerosas e inhibir vías como Wnt/β-catenina y el factor nuclear-κB.
Industria: La this compound se utiliza en las industrias nutracéutica y farmacéutica por sus beneficios para la salud.
Mecanismo De Acción
La isovitexina ejerce sus efectos a través de varios objetivos moleculares y vías. Estimula la diferenciación de osteoblastos al activar los receptores de adiponectina, lo que conduce a una mayor biogénesis mitocondrial y respiración . En las células cancerosas, la this compound inhibe la vía de señalización Wnt/β-catenina y la expresión de proteínas del factor nuclear-κB, reduciendo la proliferación de células madre cancerosas .
Análisis Bioquímico
Biochemical Properties
Isovitexin interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the C-glucosyltransferase (Gt6CGT) gene from Gentiana triflora, which was cloned and expressed in Escherichia coli BL21 (DE3) . The optimal activity of Gt6CGT was at pH 7.5 and 50° C .
Cellular Effects
Isovitexin has been found to have significant effects on various types of cells and cellular processes. It has been shown to protect against PM2.5-mediated oxidative stress and induce stemness in epidermal cells . Additionally, isovitexin has been shown to inhibit the expression of proinflammatory cytokines in lymph nodes, inhibit the secretion of cytokines into the serum from mice with contact dermatitis, and promote the expression of apoptosis-related proteins .
Molecular Mechanism
Isovitexin exerts its effects at the molecular level through various mechanisms. It has been shown to suppress the Wnt/β-catenin signaling pathway, inhibit nuclear factor-κB protein expression, and downregulate the cell cycle via upregulation of p21 and cyclin-dependent kinases . Additionally, isovitexin inhibits the MAPK and STAT signaling pathways and the phosphorylation of SHP2 .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of isovitexin are limited, it is known that isovitexin exhibits a number of long-term effects on cellular function. For instance, isovitexin has been shown to have long-term protective effects against oxidative stress .
Dosage Effects in Animal Models
In animal models, the effects of isovitexin have been shown to vary with different dosages. For instance, isovitexin (10, 20 mg/kg) inhibited the expression of proinflammatory cytokines in lymph nodes and promoted the expression of apoptosis-related proteins .
Metabolic Pathways
Isovitexin is involved in various metabolic pathways. It has been shown to affect cancer stem cell (CSC) metabolism and reduce CSCs through various mechanisms, including the suppression of the Wnt/β-catenin signaling pathway, the inhibition of nuclear factor-κB protein expression, and the downregulation of the cell cycle via upregulation of p21 and cyclin-dependent kinases .
Transport and Distribution
In terms of transport and distribution, isovitexin has been found to accumulate in various tissues. The highest accumulation was seen in the liver, followed by the kidney and intestine, suggesting a propensity for isovitexin to concentrate in these tissues .
Subcellular Localization
While specific studies on the subcellular localization of isovitexin are limited, it is known that isovitexin is present in cell-free extracts of Melandrium album petals and leaves
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La isovitexina puede sintetizarse mediante la glicosilación del apigenín. Un método implica el uso de enzimas glicosiltransferasas, que catalizan la transferencia de glucosa desde una molécula donadora al apigenín. Las condiciones óptimas para esta reacción enzimática incluyen un pH de 7,5 y una temperatura de 50 °C . Otro método implica el uso de cromatografía líquida de alta resolución (HPLC) para separar y purificar la this compound de extractos vegetales .
Métodos de producción industrial
La producción industrial de this compound a menudo implica la extracción de fuentes vegetales como las cubiertas de semillas de frijol mungo. Se emplean métodos convencionales como la maceración, la agitación, la extracción Soxhlet y la extracción con fluidos supercríticos para separar los compuestos fenólicos del material vegetal . Los compuestos extraídos se purifican posteriormente utilizando técnicas como la cromatografía líquida isocrática.
Análisis De Reacciones Químicas
Tipos de reacciones
La isovitexina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto y mejorar sus propiedades farmacológicas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como los iones hidróxido.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación de la this compound puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados dihidro.
Comparación Con Compuestos Similares
La isovitexina es similar a otros glucósidos de flavona como la vitexina y la isoorientina. Es única en su patrón específico de glicosilación (apigenín-6-C-glucósido) en comparación con la vitexina (apigenín-8-C-glucósido) y la isoorientina (luteolina-6-C-glucósido) . Esta estructura única contribuye a sus propiedades farmacológicas distintas.
Lista de compuestos similares
- Vitexina
- Isoorientina
- Luteolina
- Apigenín
¿Hay algo más que le gustaría saber sobre la this compound?
Propiedades
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXNWGACZJSMBT-VJXVFPJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952152 | |
| Record name | 6-C-beta-D-Glucopyranosylapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38953-85-4 | |
| Record name | Isovitexin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38953-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoavroside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-C-beta-D-Glucopyranosylapigenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOVITEXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Isovitexin has been shown to alleviate inflammation through multiple pathways. In models of acute gouty arthritis, it reduces joint inflammation by inhibiting the TLR4/MyD88/NF-κB pathway []. It also suppresses the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in LPS-activated macrophages, potentially by inhibiting NF-κB activation and IKK kinase activity [].
ANone: Yes, research suggests that Isovitexin can bind to and downregulate the activation of SHP2, a protein tyrosine phosphatase involved in various signaling pathways including the MAPK and STAT pathways. This interaction has been linked to Isovitexin's anti-inflammatory effects in models of contact dermatitis [].
ANone: Studies indicate that Isovitexin can suppress the stemness of lung CSCs. This effect is thought to be mediated through the blockage of the MnSOD/CaMKII/AMPK signaling axis and the inhibition of glycolysis, ultimately leading to decreased self-renewal, migration, and invasion of these cells [].
ANone: Research in Caenorhabditis elegans suggests that Isovitexin can promote longevity and improve healthspan. This effect is believed to be linked to its ability to activate the SKN-1/Nrf2 signaling pathway, which plays a crucial role in stress resistance and lifespan extension [].
ANone: Isovitexin has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol.
ANone: Yes, various studies have used spectroscopic techniques to characterize Isovitexin. Techniques like UV-Vis spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) have been employed to confirm its structure and identify its presence in plant extracts [, , , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


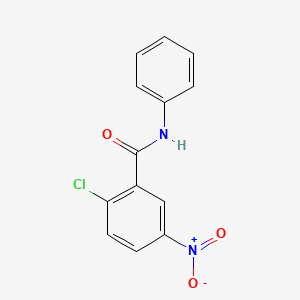

![tert-butyl N-[(2R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate;sulfuric acid](/img/structure/B1672559.png)

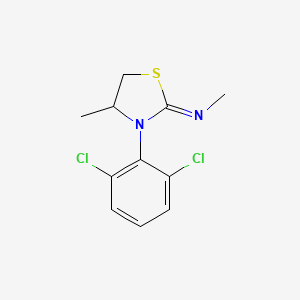
![N-[[(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl]-N-(2-azidoethyl)methanesulfonamide;(Z)-but-2-enedioic acid](/img/structure/B1672564.png)
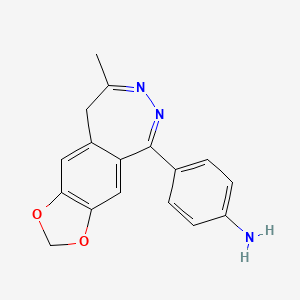
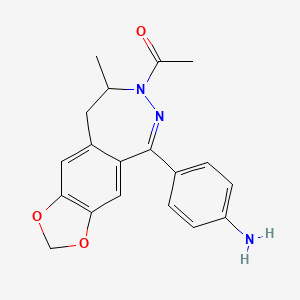
![5-(4-aminophenyl)-N,8-dimethyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-7-carboxamide;hydrochloride](/img/structure/B1672568.png)
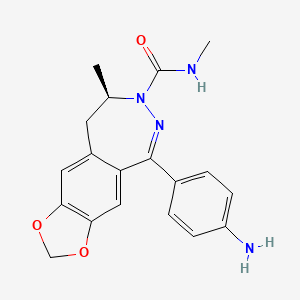
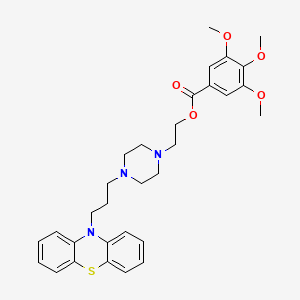
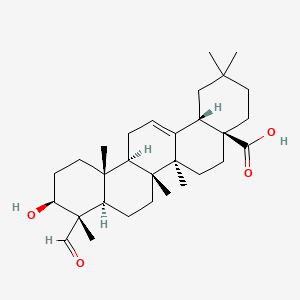
![4-bromo-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrochloride](/img/structure/B1672574.png)
